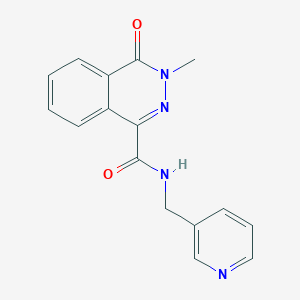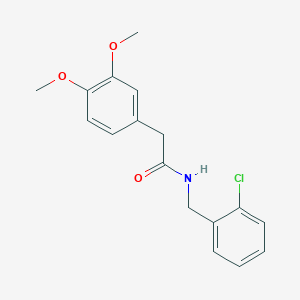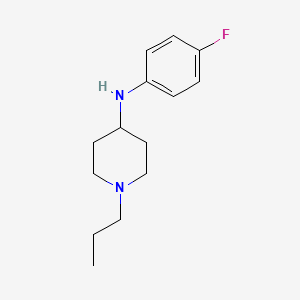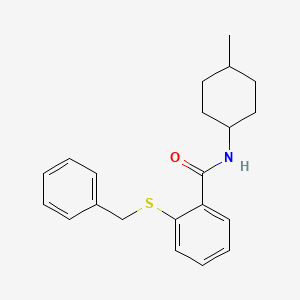
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide, also known as Boc-4-mes-amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a white crystalline solid that has a molecular formula of C20H25NO2 and a molecular weight of 311.42 g/mol.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide involves the inhibition of target enzymes through the formation of a covalent bond with the active site. This results in the disruption of the enzyme's function and ultimately leads to the inhibition of cellular processes that are dependent on the enzyme's activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been shown to have a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been shown to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in cellular processes. However, the synthesis of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide can be challenging and requires careful control of reaction conditions. Additionally, the covalent nature of its mechanism of action can make it difficult to study the effects of reversible enzyme inhibition.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide. One potential area of research is the development of new drugs based on its inhibitory activity against enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide and its potential applications in the treatment of inflammatory and neoplastic diseases. Finally, the development of new synthesis methods for N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide may help to overcome some of the limitations associated with its current synthesis.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide involves the reaction of mesityl chloride with tert-butylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to yield the final product, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide. The synthesis is typically carried out in an organic solvent such as dichloromethane or chloroform and requires careful control of reaction conditions such as temperature and pH.
Applications De Recherche Scientifique
N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against a range of enzymes such as proteases and kinases, making it a promising candidate for the development of new drugs. Additionally, N-(tert-butyl)-4-(mesitylcarbonyl)benzamideide has been found to have anti-inflammatory and anti-tumor properties, further highlighting its potential as a therapeutic agent.
Propriétés
IUPAC Name |
N-tert-butyl-4-(2,4,6-trimethylbenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-13-11-14(2)18(15(3)12-13)19(23)16-7-9-17(10-8-16)20(24)22-21(4,5)6/h7-12H,1-6H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBWNPQEXAMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(mesitylcarbonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[(4-fluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B5693234.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B5693274.png)

![N-(4-fluorophenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5693284.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5693289.png)

![N'-[4-(dimethylamino)benzylidene]-2,2-bis(3-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B5693305.png)
![5-[(4-chlorophenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5693307.png)

![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)

![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5693338.png)